2,4-TDI-BIS-1,2MP

Description

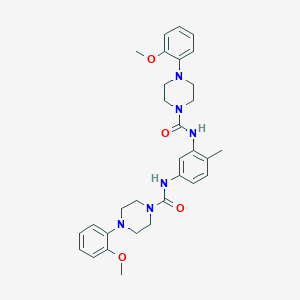

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFZCUNXFFNDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Mechanistic Elucidation of 2,4 Tdi Bis 1,2mp

Reaction Pathways for Diisocyanate-Amine Adduct Formation

The formation of urea (B33335) derivatives from the reaction of isocyanates with amines is a well-established chemical transformation. In the case of 2,4-TDI, a diisocyanate, the reaction with a secondary amine like 1,2-Methylpiperazine leads to a bis-urea adduct.

The reaction between an aromatic isocyanate and a secondary amine is generally a rapid and exothermic process. The reactivity of the isocyanate group is a key factor, and in the case of 2,4-TDI, the two isocyanate groups exhibit different reaction rates. wikipedia.orgresearchgate.net The isocyanate group at the 4-position is approximately four times more reactive than the one at the 2-position due to steric hindrance from the adjacent methyl group. wikipedia.org This difference in reactivity is a critical consideration in the synthesis of both symmetrical and non-symmetrical bis-urea adducts. rsc.org

Kinetic studies of similar reactions, such as 2,4-TDI with butanol, have shown the process to follow second-order kinetics. researchgate.net The activation energy for such reactions can be influenced by the specific reactants and the reaction medium. researchgate.netajol.info For instance, the reaction of 2,4-TDI with hydroxyl-terminated polybutadiene (B167195) is a key step in the formation of polyurethane networks. metu.edu.tr

A study on the competitive derivatization of various diisocyanates with several secondary amines found that the reactivity order is influenced by both the specific isocyanate and the solvent used. researchgate.net For hindered aromatic diisocyanates like TDI, greater differences in reactivity with derivatizing agents are observed. researchgate.net

As mentioned, the two isocyanate groups of 2,4-TDI possess different reactivities. The para-position (C4) isocyanate is significantly more reactive than the ortho-position (C2) isocyanate. wikipedia.orgrsc.org This inherent regioselectivity allows for the controlled synthesis of mono-adducts by reacting 2,4-TDI with one equivalent of an amine, primarily at the more reactive C4 position. rsc.org Subsequent reaction with a different amine can then lead to the formation of a non-symmetrical bis-urea. rsc.org

The reaction of one isocyanate group can also electronically influence the reactivity of the second isocyanate group on the same aromatic ring. wikipedia.org This substitution effect is an important factor in the kinetics of the second addition step.

Kinetic and Thermodynamic Considerations in Aromatic Isocyanate Reactions with Secondary Amines

Methodological Approaches for the Synthesis of 2,4-TDI-BIS-1,2MP

The synthesis of bis-urea adducts from 2,4-TDI is a common practice in various applications, including the preparation of standards for analytical methods.

A general laboratory procedure for the synthesis of a bis-urea adduct from 2,4-TDI involves reacting it with a molar excess of the secondary amine in an appropriate solvent. For example, a solution of 2,4-TDI in a solvent like methylene (B1212753) chloride can be slowly added to a stirred solution of the amine. osha.gov The reaction is often exothermic, and the product may precipitate out of the solution. osha.gov The resulting precipitate can then be filtered, purified by recrystallization, and dried. osha.govosha.gov

In a specific example for a similar bis-urea derivative, 2,4-TDI was reacted with p-nitrobenzyl-N-n-propylamine in toluene (B28343). osha.gov The precipitate formed was filtered and redissolved in methylene chloride, followed by precipitation with hexane. osha.gov

The synthesis of insoluble β-cyclodextrin-toluene diisocyanate polymer involved dissolving β-cyclodextrin in DMF and adding 2,4-TDI dropwise, followed by stirring for 24 hours at 80°C. nih.gov The completion of the polymerization was monitored by the disappearance of the isocyanate peak in the infrared spectrum. nih.gov

Several parameters can influence the yield and purity of the final product. The stoichiometry of the reactants is crucial. A molar excess of the amine is often used to ensure the complete reaction of both isocyanate groups of the 2,4-TDI.

The choice of solvent is also important. The solvent should be inert to the reactants and be able to dissolve the starting materials. Common solvents for these reactions include toluene, methylene chloride, and acetonitrile (B52724). researchgate.netosha.govpsu.edu The reaction temperature can affect the reaction rate and the potential for side reactions. While many of these reactions proceed readily at room temperature, some procedures may involve heating to ensure completion. osha.gov

The purity of the reactants, particularly the 2,4-TDI, is critical. Commercial TDI is often a mixture of 2,4- and 2,6-isomers, which would lead to a mixture of products. wikipedia.org Using pure 2,4-TDI is necessary for obtaining a pure final product. wikipedia.org

The final purity of the product is often determined by purification methods such as recrystallization. osha.govosha.gov The choice of solvent for recrystallization is key to obtaining a high-purity product. The purity can be assessed using techniques like elemental analysis, melting point determination, and spectroscopic methods (e.g., NMR, FT-IR).

A study on the synthesis of 5-(acyloxymethyl)furfurals highlighted the impact of reaction temperature, duration, substrate loading, and catalyst dosage on the product yield. nih.gov For instance, lowering the reaction temperature significantly improved the yield, while higher catalyst doses led to the formation of byproducts. nih.gov

Laboratory Synthesis Procedures for Bis-Urea Adducts from 2,4-TDI and 1,2MP

In-Depth Mechanistic Investigations of this compound Formation

The formation of the urea linkage proceeds through a nucleophilic addition mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This results in the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to form the stable urea bond.

The reaction occurs in two successive steps for a diisocyanate like 2,4-TDI. The first molecule of 1,2-Methylpiperazine will preferentially react with the more reactive isocyanate group at the 4-position of the 2,4-TDI molecule. The second molecule of 1,2-Methylpiperazine then reacts with the remaining isocyanate group at the 2-position to form the final this compound adduct.

Theoretical studies on the phosgenation of 2,4-toluenediamine to produce 2,4-TDI have provided insights into the electronic structure and reactivity of the intermediates and the final product. mdpi.comnih.govresearchgate.net These studies can help in understanding the relative reactivity of the isocyanate groups in subsequent reactions.

Postulated Reaction Intermediates and Transition State Analysis

The formation of the bis-adduct this compound does not occur in a single step but proceeds through a sequential mechanism involving a mono-adduct intermediate. This is due to the differential reactivity of the two isocyanate groups on the 2,4-TDI molecule.

Postulated Reaction Intermediates:

The reaction mechanism involves the following key steps and intermediates:

Formation of the Mono-adduct Intermediate: The isocyanate group at the 4-position (para-position) of the toluene ring is significantly more reactive than the group at the 2-position (ortho-position). nih.gov Studies have shown the para-NCO group is approximately four times more reactive. nih.gov Therefore, the first molecule of 1,2MP will preferentially attack the isocyanate at the 4-position, leading to the formation of a mono-adduct intermediate. This initial reaction is a nucleophilic addition of the secondary amine from 1,2MP to the isocyanate.

Formation of the Bis-adduct: The second molecule of 1,2MP then reacts with the remaining, less reactive isocyanate group at the 2-position of the mono-adduct intermediate to form the final this compound product.

This stepwise process is supported by studies on analogous reactions where diisocyanates react with other nucleophiles, consistently showing the formation of 1:1 adducts before the 1:2 adduct is produced. fishersci.fi

Transition State Analysis:

First Addition (Position 4): The transition state for the initial attack at the para-isocyanate group is of lower energy due to less steric hindrance and favorable electronic effects from the methyl group on the aromatic ring.

Second Addition (Position 2): The transition state for the second nucleophilic attack is of higher energy. This is because the reaction of the first isocyanate group deactivates the second one, making it less electrophilic and therefore less reactive. multiscreensite.com Furthermore, the bulky urea group formed at the 4-position, along with the ortho-methyl group, creates significant steric hindrance around the 2-position isocyanate, raising the activation energy for the second addition.

The table below summarizes the key mechanistic features.

| Step | Reactants | Product | Key Characteristics |

| 1 | 2,4-TDI + 1,2MP | Mono-adduct at C4 | Faster reaction rate; lower activation energy due to higher reactivity of the para-isocyanate group. nih.gov |

| 2 | Mono-adduct + 1,2MP | This compound | Slower reaction rate; higher activation energy due to electronic deactivation and increased steric hindrance at the ortho-isocyanate group. multiscreensite.com |

Advanced Analytical and Spectroscopic Characterization of 2,4 Tdi Bis 1,2mp

Mass Spectrometric Techniques for Structural Confirmation and Compositional Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of isocyanate adducts, providing detailed information on molecular weight, elemental composition, and structural features.

High-resolution mass spectrometry (HRMS) is crucial for accurately determining the elemental composition of 2,4-TDI-BIS-1,2MP. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is essential for confirming the identity of the synthesized adduct and for identifying potential byproducts or degradation products in a sample. For instance, in the analysis of isocyanate-protein adducts, HRMS is employed to achieve the necessary specificity and sensitivity for accurate identification. nih.govresearchgate.net The high resolving power of instruments like the Orbitrap allows for the confident assignment of molecular formulas to detected ions.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of this compound, which helps to confirm the connectivity of the molecule. nih.gov By systematically studying the fragmentation patterns, researchers can identify characteristic neutral losses and product ions that are specific to the structure of the adduct. researchgate.net For example, the fragmentation of TDI-lysine adducts has been studied to develop sensitive and specific methods for biomonitoring. nih.govresearchgate.net The data generated from MS/MS experiments are vital for building a comprehensive understanding of the molecule's structure and for developing quantitative analytical methods.

Ion mobility-mass spectrometry (IM-MS) adds another dimension to the analysis by separating ions based on their size and shape in the gas phase before they enter the mass spectrometer. This technique can provide valuable information about the three-dimensional structure or conformation of this compound ions. While direct studies on this compound using IM-MS are not widely documented, the application of this technique to other isocyanate derivatives and complex molecules demonstrates its potential. nih.gov For instance, IM-MS has been used to study the gas-phase behavior of various small molecules and biomolecules, offering insights into their conformational dynamics.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Chromatographic Methodologies for Purity and Isomeric Assessment

Chromatography is indispensable for separating this compound from complex mixtures, assessing its purity, and resolving it from its isomers.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of isocyanate derivatives. When coupled with ultraviolet (UV) detection, HPLC can quantify this compound based on its UV absorbance at a specific wavelength. psu.eduresearchgate.net The choice of a suitable derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP), is crucial for creating a stable and UV-active derivative. researchgate.net Electrochemical (EC) detection offers an alternative or complementary method, particularly for compounds that can be easily oxidized or reduced. Methods involving the hydrolysis of TDI-protein adducts to toluenediamines followed by HPLC with EC detection have been described, showcasing the utility of this detection mode for related compounds. nih.govcdc.gov

Table 1: HPLC Method Parameters for Analysis of TDI-1,2MP Derivatives

| Parameter | Value |

| Column | Not specified |

| Mobile Phase | Isocratic: 50% aqueous phase (2 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6) and 50% acetonitrile (B52724) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Sample Temperature | 18 °C |

| UV Detection Wavelength | 242 nm for 2,4-TDI derivative |

This data is based on a study of TDI-1,2MP derivatives. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides the most comprehensive approach for the analysis of this compound. nih.gov This powerful combination leverages the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. nih.govdiva-portal.org LC-MS allows for the confident identification and quantification of the target compound, even in complex matrices. nih.gov The use of isotope-labeled internal standards in LC-MS/MS methods further enhances the accuracy and precision of quantitative analyses, making it the gold standard for biomonitoring studies of isocyanate exposure. nih.govresearchgate.net

Table 2: Detection and Quantification Limits for TDI-1,2MP Derivatives by HPLC-UV/MS

| Compound | Detection Limit (µg/mL) | Quantification Limit (µg/mL) |

| 2,4-TDI | 0.011 | 0.037 |

| 2,6-TDI | 0.002 | 0.006 |

This data is based on a study of TDI-1,2MP derivatives. researchgate.net

Challenges and Strategies for Chromatographic Separation of Related Derivatives

The chromatographic separation of this compound and its derivatives presents a significant analytical challenge due to the complexity of the mixtures, which often contain oligomers and isomers with similar polarities. figshare.comresearchgate.netlci-koeln.denih.gov The presence of both linear and cyclic species further complicates separation. nih.gov

Challenges:

Complexity of Mixtures: The synthesis of TDI-based compounds often results in a mixture of monomers, oligomers, and prepolymers with varying chain lengths and isomeric forms. researchgate.netnih.govcdc.gov This complexity can lead to unresolved complex mixtures (UCMs) or "humps" in chromatograms, where individual peaks are not well-differentiated. lci-koeln.de

Similar Polarity: Many derivatives and oligomers possess very similar polarities, making their separation by traditional chromatographic techniques difficult. nih.gov

Matrix Effects: The sample matrix can interfere with the separation and detection of the target analytes, a common issue in the analysis of complex samples. nih.gov

Analyte Stability: Isocyanates are highly reactive and can degrade during analysis, necessitating derivatization to form stable compounds like urea (B33335) derivatives before chromatographic separation. nih.gov

Strategies:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the separation of isocyanate derivatives. nih.govrsc.org The use of derivatizing agents, such as 1-(2-methoxyphenyl)piperazine (1,2-MP), stabilizes the isocyanates and allows for their separation and quantification. nih.govresearchgate.net

Two-Dimensional Liquid Chromatography (LCxLC): For highly complex samples, comprehensive two-dimensional liquid chromatography (LCxLC) offers significantly enhanced separation power. researchgate.netchromatographyonline.com This technique uses two different columns with orthogonal separation mechanisms, such as hydrophilic interaction chromatography (HILIC) followed by reversed-phase liquid chromatography (RPLC), to resolve components that co-elute in a single dimension. researchgate.netchromatographyonline.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume in solution and is particularly useful for characterizing the molecular weight distribution of polymeric samples. nih.govacs.org

Method Optimization: Careful optimization of chromatographic parameters, including the choice of stationary phase, mobile phase composition, and gradient profile, is crucial for achieving effective separation. nih.govcasmi-contest.org Preliminary analysis using thin-layer chromatography (TLC) can aid in identifying optimal solvent conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

While a full, experimentally verified NMR spectral assignment for this compound is not available in the provided search results, a predicted spectrum and data from analogous structures can provide an expected pattern of signals. guidechem.comsigmaaldrich.com

Expected ¹H NMR Signals:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic protons (TDI ring) | ~7.0 - 8.0 | Multiplets | The exact shifts and coupling patterns depend on the substitution pattern. rsc.orgresearchgate.net |

| N-H (Urea) | Variable (broad) | Singlet (broad) | Position is dependent on solvent, concentration, and temperature. rsc.org |

| -CH₂- (Piperazine ring) | ~2.5 - 4.0 | Multiplets | Protons on the piperazine (B1678402) ring will show complex splitting. |

| -CH₃ (Toluene) | ~2.1 - 2.3 | Singlet | The methyl group on the TDI ring. spectrabase.com |

Expected ¹³C NMR Signals:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Urea) | ~150 - 165 | The carbonyl carbon of the urea linkage. researchgate.net |

| Aromatic carbons (TDI ring) | ~115 - 145 | Aromatic carbons will appear in this region. researchgate.netspectrabase.com |

| -CH₂- (Piperazine ring) | ~40 - 55 | Carbons of the piperazine ring. |

| -CH₃ (Toluene) | ~15 - 20 | The methyl carbon on the TDI ring. spectrabase.com |

The combined analysis of 1D (¹H, ¹³C) and potentially 2D NMR experiments would allow for the complete and definitive assignment of all signals, confirming the precise structure of this compound.

Computational Chemistry and Theoretical Insights into 2,4 Tdi Bis 1,2mp

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its geometric and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometries and electronic characteristics of medium to large organic molecules like 2,4-TDI-BIS-1,2MP. researchgate.net

For the this compound adduct, DFT calculations would be used to optimize the molecular geometry, predicting key structural parameters. The molecule is formed by the reaction of the two isocyanate (-NCO) groups of 2,4-TDI with the secondary amine group of 1,2MP, forming two urea (B33335) linkages. DFT can precisely calculate the bond lengths, bond angles, and dihedral angles of the resulting complex structure, which includes a central toluene (B28343) ring connected to two piperazine (B1678402) moieties, each substituted with a methoxyphenyl group.

Theoretical studies on related systems, such as the precursor 2,4-TDI, have been performed to understand their structure and reactivity. For instance, DFT calculations have been used to optimize the ground-state geometries for neutral and charged states of various organic molecules, providing insights into their charge transport properties. researchgate.net Similar calculations on this compound would reveal its three-dimensional shape, including the relative orientation of the bulky substituted piperazine groups.

Table 4.1: Predicted Parameters from a Hypothetical DFT Calculation on this compound This table is illustrative and represents the type of data obtained from DFT calculations.

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Geometry | Bond lengths and angles of the urea linkages | Provides insight into the steric strain and bonding within the newly formed groups. |

| Dihedral angles | Determines the overall conformation and spatial arrangement of the phenyl and piperazine rings. | |

| Electronic Properties | Total Dipole Moment | Indicates the molecule's polarity, affecting its interaction with solvents and other molecules. |

| Atomic Charges (NBO) | Reveals the charge distribution, highlighting the polarity of the C=O and C-N bonds in the urea groups. |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, often providing highly accurate energetic information. These methods are invaluable for mapping the potential energy surfaces of chemical reactions. nih.gov

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to model the energetic profile of its formation reaction. researchgate.net The reaction proceeds in two steps: the addition of the first 1,2MP molecule to one isocyanate group of 2,4-TDI, followed by the addition of the second 1,2MP molecule to the remaining isocyanate group.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions

This compound is a flexible molecule with multiple rotatable single bonds, particularly around the urea linkages and the connections to the aromatic rings. This flexibility allows it to adopt a wide range of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a molecule over time. nih.govnih.gov

In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water or acetonitrile (B52724), to mimic experimental conditions. plos.org The forces on each atom are calculated using a force field, and Newton's laws of motion are solved to predict the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. uni-frankfurt.de

Analysis of the MD trajectory provides a detailed picture of the molecule's dynamic behavior. researchgate.net Key insights include:

Conformational Flexibility: The simulation reveals which parts of the molecule are rigid and which are flexible, showing transitions between different conformational states. nih.gov

Solvent Interactions: MD explicitly models the interactions between the solute (this compound) and the surrounding solvent molecules, such as the formation of hydrogen bonds, which can influence the molecule's preferred shape. nih.gov

Such simulations are essential for understanding how the molecule behaves in solution, which is directly relevant to the analytical methods where this derivative is formed and handled, such as in liquid chromatography. nih.gov

Theoretical Kinetic and Mechanistic Studies of this compound Formation

Understanding the kinetics and mechanism of the derivatization reaction is critical for optimizing analytical procedures. Theoretical methods can provide a detailed, step-by-step picture of the reaction pathway and calculate the associated energy barriers and reaction rates.

The rate of a chemical reaction is determined by its activation energy (or activation barrier)—the energy required to reach the transition state. Quantum chemical methods like DFT and ab initio theory are used to locate the transition state structure and calculate its energy relative to the reactants.

The reaction between 2,4-TDI and 1,2MP involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate group. Because 2,4-TDI is an asymmetrical diisocyanate, its two -NCO groups exhibit different reactivities. The -NCO group in the para position (position 4) is generally more reactive than the sterically hindered group in the ortho position (position 2). nih.govresearchgate.net

Theoretical calculations can quantify this difference. By modeling the addition of the first 1,2MP molecule to both the para- and ortho-NCO groups, two distinct transition states and activation barriers can be calculated. The lower activation barrier will correspond to the faster, preferred reaction pathway. After the first addition, the reactivity of the second -NCO group is altered, a phenomenon that can also be quantified by calculating the activation barrier for the second addition.

Studies on related reactions of 2,4-TDI provide a useful reference. For the dimerization of 2,4-TDI, the activation energy was calculated to be around 94.4 kJ/mol. nih.gov For the reaction of 2,4-TDI with 1-butanol, experimental activation energies are in the range of 17-54 kJ/mol depending on the conditions. researchgate.net Theoretical calculations for the formation of this compound would yield similar data, allowing for a direct comparison of the reactivity of 1,2MP with other nucleophiles.

Table 4.2: Calculated Activation Energies for Related Isocyanate Reactions This table presents data for reactions involving the 2,4-TDI precursor to illustrate typical energy values.

| Reaction | Method | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2,4-TDI Dimerization (Uretdione formation) | G3MP2B3 | 94.4 | nih.gov |

| 2,4-TDI Trimerization (Two-step mechanism) | qG3MP2B3 | 94.7 (TS1), 60.5 (TS2) | nih.gov |

| 2,4-TDI + 1-Butanol (Experimental) | Titration | ~125 | researchgate.net |

The efficiency and rate of the derivatization reaction can be significantly affected by the chemical environment, such as the choice of solvent or the presence of catalysts. Computational models can simulate these effects.

The solvent plays a crucial role by stabilizing or destabilizing reactants, products, and transition states. The effect of the solvent is often modeled computationally using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the simulation, as in MD). nih.gov For example, theoretical studies on TDI oligomerization showed that the polar solvent o-dichlorobenzene (ODCB) significantly lowered the activation barriers compared to the gas phase. nih.govmdpi.com

A study of the competitive derivatization of 2,4-TDI with several secondary amines, including 1,2MP (MOPIP), investigated the reaction in different solvents. researchgate.net It was found that the relative differences in reactivity were larger in the polar solvent acetonitrile than in the nonpolar solvent toluene. The addition of water to acetonitrile was observed to reduce these differences in reactivity. researchgate.net These experimental findings can be rationalized through computational modeling, which can pinpoint the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) responsible for the observed solvent effects.

Similarly, the effect of catalysts can be modeled by including the catalytic molecule in the quantum chemical calculation. For the reaction of isocyanates with amines or alcohols, both acid and base catalysts are common. A computational study would model the interaction of the catalyst with the reactants, showing how it lowers the activation energy by, for example, activating the isocyanate group or enhancing the nucleophilicity of the amine. osti.gov

Calculation of Activation Barriers and Reaction Rate Constants

Predictive Modeling for Structure-Reactivity Relationships of Bis-Adducts

Predictive modeling, encompassing Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) algorithms, has emerged as a powerful tool in chemical research to forecast the behavior of molecules and guide material design. In the context of this compound and similar bis-adducts, these computational approaches are invaluable for understanding and predicting their structure-reactivity relationships. This is particularly crucial in polyurethane chemistry, a field characterized by complex formulations where numerous components influence the final properties of the material. adhesivesmag.com

The application of machine learning to polyurethane systems allows for the development of predictive models that can accurately estimate properties based on formulation data. adhesivesmag.comcjps.org These models can decipher the intricate relationships between chemical structures, component concentrations, and the resulting reactivity and material characteristics. adhesivesmag.comadhesivesmag.com For isocyanate-based systems, predictive models can be trained on datasets containing information on various diisocyanates, polyols, catalysts, and other additives to predict outcomes like reaction kinetics and the mechanical properties of the final polymer. frontiersin.orgcmu.edu

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with a specific activity or property, such as reactivity. These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties. In the case of isocyanate adducts, QSAR models can be developed to predict their reactivity based on descriptors related to their electronic and steric features.

For instance, the reactivity of the isocyanate group is influenced by the electronic environment of the molecule. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been used to create structure-reactivity models for isocyanates. researchgate.net A lower LUMO energy generally corresponds to a higher electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive.

The development of QSAR models for diisocyanate adducts can provide insights into how structural modifications affect reactivity. For example, a QSAR study on various diisocyanates could reveal the quantitative impact of different substituents on the reactivity of the NCO groups. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be applied. A hypothetical QSAR model for a series of TDI bis-adducts might include the descriptors shown in the table below.

| Descriptor | Description | Predicted Influence on Reactivity |

| Electronic Descriptors | ||

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilicity. | Lower values correlate with higher reactivity towards nucleophiles. |

| Partial Charge on Carbonyl Carbon | The calculated partial positive charge on the carbon atom of the isocyanate group. | Higher positive charge leads to increased reactivity. |

| Hammett Constant (σ) of Substituents | A measure of the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. | Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. nih.gov |

| Steric Descriptors | ||

| Steric Hindrance around NCO group | A quantitative measure of the bulkiness of groups near the reactive isocyanate functionality. | Increased steric hindrance generally leads to decreased reaction rates. rsc.org |

| Molecular Volume/Surface Area | The overall size of the molecule. | Can influence diffusion and accessibility of the reactive sites. |

| Topological Descriptors | ||

| Branching Index | A descriptor that quantifies the degree of branching in the molecular structure. | May indirectly influence reactivity by affecting molecular conformation and steric hindrance. |

Machine Learning in Predicting Reactivity

Machine learning offers a more flexible and powerful approach compared to traditional QSAR, especially for complex, non-linear relationships. adhesivesmag.comadhesivesmag.com ML algorithms like random forests, support vector machines, and neural networks can be trained on large datasets to predict the reactivity of isocyanate adducts with high accuracy. cjps.orgfrontiersin.org These models can incorporate a wider range of descriptors, including those derived from quantum chemical calculations and experimental data.

A key advantage of ML is its ability to handle high-dimensional data and uncover subtle patterns that may not be apparent with linear models. cmu.edu For example, a machine learning model could be trained to predict the reaction rate of this compound with a polyol under various conditions by considering not only the intrinsic properties of the adduct but also external factors like temperature, solvent, and catalyst type.

Research in polyurethane chemistry has demonstrated the successful application of machine learning in predicting foam properties from formulation data. adhesivesmag.com Similar methodologies can be applied to predict the reactivity of specific components like this compound. The input for such a model would include detailed structural information about the bis-adduct and the co-reactants, while the output would be a measure of reactivity, such as a reaction rate constant.

Research Findings and Data

Computational studies have provided significant insights into the reactivity of isocyanates. For 2,4-Toluene Diisocyanate (TDI), it is well-established that the two isocyanate groups exhibit different reactivities. The para-isocyanate (at position 4) is more reactive than the ortho-isocyanate (at position 2) due to reduced steric hindrance from the methyl group. This differential reactivity is a critical factor in the formation of bis-adducts and the subsequent cross-linking reactions in polyurethane synthesis.

The table below summarizes some key research findings from computational and experimental studies on isocyanate reactivity that are relevant to understanding the behavior of this compound.

| Research Finding | Relevance to this compound Reactivity |

| Differential Reactivity of NCO Groups in 2,4-TDI | The formation of the this compound adduct itself is a result of this differential reactivity. The remaining unreacted NCO groups in a mono-adduct will have a reactivity profile that can be predicted based on their position (ortho or para). |

| Effect of Substituents on Aromatic Ring | The electronic properties of the tolyl group in 2,4-TDI influence the reactivity of the isocyanate functions. Predictive models can quantify this effect by incorporating appropriate electronic descriptors. nih.gov |

| Catalysis of Isocyanate Reactions | The reactions of this compound are often catalyzed. Computational models can simulate the catalytic mechanism, for example, by tertiary amines or organometallic compounds, providing insights into how catalysts lower the activation energy of the reaction. mdpi.com |

| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can significantly affect the reaction rates of isocyanates. Predictive models can be made more accurate by including solvent descriptors. |

| Adduct Formation and Stability | The stability of the resulting urethane (B1682113) or urea linkages is crucial for the properties of the final material. Computational models can predict the bond dissociation energies and the likelihood of side reactions, such as the formation of allophanates or biurets. |

| Hierarchical Machine Learning (HML) Models | HML models have been shown to be effective for predicting the mechanical properties of polyurethanes from small datasets by incorporating domain knowledge. This approach could be adapted to predict the reactivity of bis-adducts by including intermediate physicochemical factors in the model. frontiersin.orgcmu.edu |

Research Applications of 2,4 Tdi Bis 1,2mp in Chemical Science

Utility as a Primary Reference Standard in Advanced Analytical Method Development

The accurate quantification of isocyanates is essential for both industrial process control and occupational health monitoring. Because isocyanates are highly reactive, direct analysis is often unfeasible. Instead, they are converted to stable derivatives. The 2,4-TDI-BIS-1,2MP adduct, when synthesized in a pure form, serves as an ideal primary reference standard for analytical methods. fishersci.be A primary reference standard is a highly characterized and purified compound used as a calibration benchmark to ensure the accuracy and consistency of quality control and routine testing. fishersci.be

Analytical techniques such as high-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) and electrochemical (EC) detectors, are standard for measuring isocyanate levels. uni.luoup.com The quantification relies on the derivatization of the isocyanate with a reagent like 1,2-MP to form a stable urea (B33335), in this case, this compound. oup.com

Calibration protocols involve preparing a series of solutions containing the purified this compound derivative at precisely known concentrations. wikipedia.orgclearsynth.com These standards are run through the HPLC system to generate a calibration curve, which plots the detector's response against the concentration. This curve is then used as a reference to determine the concentration of the derivative in an unknown sample, which directly correlates to the amount of 2,4-TDI originally present. oup.com

Method validation is critical to ensure reliability. This includes determining the limits of detection (LOD) and quantification (LOQ). For a method using 1,2-MP derivatization followed by HPLC analysis, these limits have been established, demonstrating the high sensitivity achievable. guidetopharmacology.org

Table 1: Method Detection and Quantification Limits for TDI Isomers

| Isomer | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| 2,6-TDI | 0.002 µg/mL | 0.006 µg/mL |

| 2,4-TDI | 0.011 µg/mL | 0.037 µg/mL |

Data sourced from a study on isocyanate migration from polyurethane foam. guidetopharmacology.org

The derivatization of 2,4-TDI with 1,2-MP (also known as MOPP) is a cornerstone of methods for monitoring airborne isocyanates, such as the UK Health and Safety Executive's Method MDHS 25/4. oup.comfishersci.se This method involves drawing air through a glass fiber filter impregnated with 1,2-MP. fishersci.se The airborne 2,4-TDI reacts instantly with the reagent on the filter to form the non-volatile and stable this compound urea derivative. This technique effectively traps the hazardous vapor, allowing for safe collection, transport, and subsequent analysis. oup.com For environments containing aerosols, the filter is often used in combination with an impinger containing a 1,2-MP solution. oup.com

The performance of the 1,2-MP method has been compared with other techniques. For short-term sampling, it performs well, though some studies show it may yield slightly lower results for 2,4-TDI compared to methods using dibutylamine (B89481) (DBA) as the derivatizing agent. metabolomicsworkbench.orgnih.gov

Based on short-term parallel monitoring. nih.gov

For long-term sampling (e.g., 4 hours), the 1,2-MP filter method was found to significantly underestimate 2,4-TDI levels compared to consecutive short-term samples, suggesting that a time-dependent correction factor may be necessary for such applications. metabolomicsworkbench.orgnih.gov

Calibration and Validation Protocols for Isocyanate Measurement Techniques

Contribution to Fundamental Mechanistic Studies of Isocyanate Chemistry

The ability to form and isolate stable adducts like this compound provides a powerful tool for probing the fundamental reaction mechanisms of the parent isocyanate.

2,4-TDI is an asymmetrical molecule with two isocyanate (-NCO) groups located at the para (position 4) and ortho (position 2) locations relative to the methyl group. These two groups exhibit different reactivities, primarily due to electronic and steric effects. The para-NCO group is significantly more reactive than the ortho-NCO group, which is sterically hindered by the adjacent methyl group. wikipedia.orguni.luuni.lu

This differential reactivity is crucial in polyurethane synthesis and other applications where TDI is used as a linker. uni.luuni.lu By studying the reaction of 2,4-TDI with nucleophiles under various conditions and analyzing the resulting stable adducts, researchers can quantify the selectivity of the reaction. For instance, in the carbamation of cellulose (B213188) nanocrystals (CNCs) with 2,4-TDI, the goal is to have the more reactive para-NCO group react with the CNC's hydroxyl groups, leaving the less reactive ortho-NCO group free for subsequent reactions. uni.luuni.lu Studies have shown that reaction conditions have a profound impact on this selectivity.

Table 3: Effect of Reaction Conditions on Para/Ortho Selectivity in CNC Carbamation

| Temperature (°C) | TDI/CNC Molar Ratio | Carbamation Efficiency (DSNCO/DSTDI) |

|---|---|---|

| 75 | 1 | ~30% |

| 35 | 1 | ~55% |

| 35 | 3 | 93% |

Data adapted from a study on the carbamation of cellulose nanocrystals. uni.luuni.lu DSNCO/DSTDI represents the ratio of free NCO groups to total reacted TDI, indicating para/ortho selectivity.

These results demonstrate that lower temperatures and a higher excess of the TDI monomer favor the desired selective reaction at the para position, a finding made possible by the analysis of the stable reaction products. uni.luuni.lu

Beyond reacting with other nucleophiles, isocyanate monomers can react with themselves to form oligomers, such as dimers (uretidinediones) and trimers (isocyanurates). nih.govnih.gov These side reactions can occur during production, storage, or application and affect the properties of the final products.

Analytical methods capable of measuring the "total reactive isocyanate group" (TRIG) are designed to detect not only the monomer but also these oligomeric forms. fishersci.se Derivatization with reagents like 1,2-MP is key to this process. Since the reagent reacts with any available NCO group, it converts monomers, prepolymers, and oligomers into their corresponding stable urea adducts. oup.com Using techniques like HPLC combined with mass spectrometry (MS), individual peaks corresponding to the derivatized monomer (e.g., this compound), the derivatized dimer, and other species can be separated and identified. oup.com This allows researchers to create a detailed profile of an isocyanate sample, revealing the extent of oligomerization and the presence of products from other side reactions, thereby offering a clearer picture of the reaction pathways. fishersci.se

Investigating the Differential Reactivity of Isocyanate Groups in 2,4-TDI

Implications for Understanding Polymerization Processes and Polymer Characterization

The insights gained from studying this compound and related adducts have significant implications for polyurethane science. Polyurethanes are synthesized through the polyaddition reaction of diisocyanates like 2,4-TDI with polyols. fishersci.atethersolvent.com The kinetics of this polymerization and the properties of the resulting polymer are directly influenced by the fundamental reactivity of the isocyanate.

The differential reactivity of the NCO groups in 2,4-TDI means that the polymerization process can be modeled as having two distinct rheokinetic stages. nih.govuni.lu Understanding this is essential for controlling the curing process and the final network structure of the polyurethane. Furthermore, the tendency of 2,4-TDI to undergo side reactions like oligomerization can lead to cross-linking, which impacts the mechanical properties of the polymer. nih.gov

The analytical methods developed using this compound as a standard are also vital for polymer characterization. They can be used to monitor the consumption of NCO groups during the polymerization reaction, providing real-time kinetic data. fishersci.ca They are also critical for quality control of the final polymer product, specifically for quantifying the amount of residual, unreacted TDI monomer, which is a health and safety concern. fishersci.atfishersci.ca By providing a means to accurately measure and study 2,4-TDI, the formation of its stable 1,2-MP adduct underpins much of the science used to produce and characterize polyurethane materials safely and effectively.

Kinetic Insights into Polyurethane Formation Through Derivatized Precursors

Understanding the kinetics of polyurethane formation is critical for controlling polymer properties. The reaction between a diisocyanate, such as 2,4-TDI, and a polyol involves a series of complex and competitive reactions. The two isocyanate groups on the 2,4-TDI molecule exhibit different reactivities; the -NCO group at the 4-position is approximately four times more reactive than the group at the 2-position due to steric and electronic effects. wikipedia.org This reactivity difference significantly influences the polymerization process and the final polymer architecture.

The use of derivatized precursors like this compound provides a powerful method for studying these kinetics. By taking aliquots from a reacting polyurethane system at specific time intervals and immediately derivatizing them with 1,2MP, the reaction is effectively quenched. This allows for the precise quantification of unreacted 2,4-TDI at each stage of the polymerization. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can then be used to separate and measure the concentration of the stable this compound derivative. nih.govresearchgate.net

This approach allows researchers to track the disappearance of the isocyanate monomer over time, enabling the calculation of crucial kinetic parameters. Studies on the reaction of 2,4-TDI with various alcohols have determined key data points for these reactions. For example, kinetic studies using differential scanning calorimetry (DSC) and other methods have been employed to determine reaction rate constants and activation energies for urethane (B1682113) formation. researchgate.netresearchgate.net

Table 1: Example Kinetic Parameters for Reactions Involving 2,4-TDI This table presents representative kinetic data from studies on polyurethane formation reactions involving 2,4-TDI. The use of derivatization techniques is essential to gather the concentration data needed to calculate such parameters.

| Reactants (Isomer Ratio) | Catalyst | Temperature (°C) | Rate Constant (k) (L·mol⁻¹·min⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 2,4-TDI/2,6-TDI (80:20) & Polyol | None | 40 | k₁=6.2x10⁻⁵, k₂=5.8x10⁻⁵, k₃=3.1x10⁻⁵ | 1152, 952, 1001 (for various reaction steps) researchgate.net |

| 2,4-TDI & 1-Butanol | None | Various | - | Approx. 30 kcal/mol (approx. 125 kJ/mol) researchgate.net |

| 2,4-TDI & Oxypropylated Polyols | DBTDL | Various | - | Approx. 77 researchgate.net |

Note: The data presented are illustrative of kinetic parameters determined in polyurethane systems. The derivatization of 2,4-TDI to this compound is a key analytical step that facilitates the collection of data for these calculations.

By providing a stable snapshot of the reaction progress, the derivatization to this compound offers invaluable kinetic insights that are essential for designing and controlling polyurethane manufacturing processes.

Advanced Characterization of Polymeric and Oligomeric Isocyanate Species

Commercial isocyanate products are not composed solely of monomers but are complex mixtures that can include dimers, trimers, and other oligomeric species. cdc.govmdpi.com These higher molecular weight species, often termed polyisocyanates, significantly affect the cross-linking density and mechanical properties of the final polyurethane product. aioh.org.au Characterizing these complex mixtures is analytically challenging due to the high reactivity of the isocyanate groups.

Derivatization with 1-(2-methoxyphenyl)piperazine (B120316) (1,2MP) is a critical strategy to overcome this challenge. The formation of stable urea derivatives from all isocyanate-containing species in a sample allows for their detailed characterization without the risk of degradation during analysis. nih.govresearchgate.net This stabilization is crucial for employing powerful analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Using this methodology, researchers can separate, identify, and quantify not only the 2,4-TDI monomer (as this compound) but also its various oligomeric forms. Studies have demonstrated that this approach enhances the detection and structural information gained for monomeric and prepolymeric isocyanates. nih.govresearchgate.net For instance, the uretdione dimer of 2,4-TDI and the isocyanurate trimer can be stabilized through derivatization and subsequently identified by their unique mass-to-charge ratios in a mass spectrometer. mdpi.com

Table 2: Characterization of Derivatized Isocyanate Species via LC-MS This table illustrates how derivatization with 1,2MP enables the identification of various isocyanate species within a sample.

| Original Isocyanate Species | Derivatized Form (with 1,2MP) | Analytical Method | Purpose |

| 2,4-Toluene Diisocyanate (2,4-TDI) | This compound | HPLC-UV-MS/MS nih.govresearchgate.net | Quantification of monomer, kinetic studies. |

| 2,6-Toluene Diisocyanate (2,6-TDI) | 2,6-TDI-BIS-1,2MP | HPLC-UV-MS/MS nih.govresearchgate.net | Isomer-specific quantification. |

| TDI Uretdione (Dimer) | Derivatized Dimer | MALDI-TOF MS, LC-MS/MS mdpi.com | Identification of low molecular weight oligomers. |

| TDI Isocyanurate (Trimer) | Derivatized Trimer | LC-MS/MS nih.govmdpi.com | Characterization of prepolymer components. |

| Polymeric MDI (pMDI) | Derivatized Oligomers | LC-MS/MS nih.govresearchgate.net | Analysis of complex industrial isocyanate mixtures. |

The ability to chromatographically separate these derivatives provides clear evidence of the composition of the original isocyanate mixture. The extracted ion chromatograms obtained from LC-MS analysis show distinct peaks for each derivatized species, allowing for unambiguous identification and quantification. nih.govresearchgate.netresearchgate.net This level of detailed characterization is vital for quality control in the polyurethane industry and for research into the structure-property relationships of these versatile polymers.

Future Research Directions and Emerging Areas for 2,4 Tdi Bis 1,2mp Studies

Design and Synthesis of Next-Generation Derivatizing Agents

The development of new derivatizing agents is driven by the need for enhanced sensitivity, selectivity, and stability, particularly for trace-level detection in complex matrices. While 1,2-MP is effective, researchers are exploring agents with superior performance characteristics. researchgate.net

Fluorescent Derivatizing Agents: A significant area of development is the use of fluorescent tags. These agents react with isocyanates to form highly fluorescent derivatives, which can be detected with greater sensitivity than traditional UV-absorbing derivatives. An example is 9-(N-methylaminomethyl)anthracene (MAMA), which has been used to separate and detect 2,4-TDI, 2,6-TDI, hexamethylene diisocyanate (HDI), and methylene (B1212753) bis(phenyl isocyanate) (MDI) with detection limits as low as 1 x 10⁻⁴ mg/m³ in a 15-liter air sample. rsc.org

Alternative Amine-Based Reagents: Research continues to explore a variety of amine-based reagents. Early methods used agents like N-(4-nitrobenzyl)-N-propylamine (NNNP). rsc.org Later, 1-(2-pyridyl)piperazine (B128488) (1-2PP) was introduced, which forms urea (B33335) derivatives with significantly higher molar absorptivity in the UV region compared to NNNP derivatives, allowing for greater sensitivity. rsc.orgosha.gov The comparison of these agents highlights a trend towards molecules that not only stabilize the isocyanate but also amplify the analytical signal.

The table below summarizes some key derivatizing agents used for isocyanates, providing a basis for future design improvements.

| Derivatizing Agent | Abbreviation | Principle of Detection | Advantages |

| 1-(2-Methoxyphenyl)piperazine (B120316) | 1,2-MP / MOPP | UV, Mass Spectrometry | Forms stable urea derivatives, widely used in standard methods. researchgate.netnih.govgoogle.com |

| 1-(2-Pyridyl)piperazine | 1-2PP | UV, Fluorescence | Derivatives have high molar absorptivity, enhancing UV detection. rsc.orgosha.govsigmaaldrich.com |

| 9-(N-Methylaminomethyl)anthracene | MAMA | Fluorescence, UV | High sensitivity due to fluorescent tag. rsc.org |

| N-(4-Nitrobenzyl)-N-propylamine | NNNP / Nitro Reagent | UV | One of the first specific and sensitive methods for isocyanate analysis. rsc.orgosha.gov |

| Tryptamine | - | Fluorescence, Electrochemical | Offers selective detection with high sensitivity. google.com |

Future research in this area will likely focus on creating multi-functional agents that combine high reactivity, the formation of exceptionally stable adducts, and strong chromophoric or fluorophoric properties for ultra-trace detection.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The analysis of 2,4-TDI-BIS-1,2MP and similar derivatives relies heavily on chromatographic separation coupled with sensitive detection. The evolution of these techniques is pushing the limits of detection to lower concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a powerful tool for the analysis of derivatized isocyanates. LC-MS/MS offers high selectivity and sensitivity, allowing for the separation and characterization of different isocyanate species, including monomers and prepolymers, from a single sample. nih.gov The use of 1,2-MP as a derivatizing agent has been shown to stabilize these species for effective LC-MS/MS analysis. nih.gov A validated method using high-performance liquid chromatography (HPLC) with UV and MS detectors for 2,4-TDI derivatized with 1,2-MP achieved a detection limit of 0.011 µg/mL. researchgate.net

Electrochemical Detection: A novel approach for the direct detection of 2,4-TDI without derivatization involves electrochemical methods. One study demonstrated the use of the ionic liquid 1-butyl-3-methyl-pyridinium bis(trifluoromethanesulfonyl)imide ([C₄mpy][NTf₂]) as a stable and non-volatile electrolyte for the electrochemical oxidation of 2,4-TDI. nih.gov This method achieved a limit of detection of 0.7862 ppm for gas-phase 2,4-TDI, showcasing its potential for developing miniaturized, real-time sensors. nih.gov

The following table presents the limits of detection (LOD) for 2,4-TDI using various analytical techniques, illustrating the advances in sensitivity.

| Analytical Method | Derivatizing Agent | Limit of Detection (LOD) | Reference |

| HPLC-UV/MS | 1-(2-Methoxyphenyl)piperazine (1,2-MP) | 0.011 µg/mL | researchgate.net |

| HPLC-UV/Electrochemical | 1-(2-Methoxyphenyl)piperazine (1,2-MP) | 0.01 µg/mL | researchgate.net |

| HPLC-UV/Fluorescence | 1-(2-Pyridyl)piperazine (1-2PP) | 1.3 µg/m³ (air) | osha.gov |

| Electrochemical Sensor | None (Direct Detection in Ionic Liquid) | 0.7862 ppm (gas phase) | nih.gov |

Future work will likely integrate these advanced techniques to develop portable, on-site monitoring systems and to further investigate the complex mixtures of isocyanate oligomers and adducts present in industrial environments.

Computational Chemistry to Predict Novel Derivatization Pathways and Product Stability

Computational chemistry is an emerging tool that provides molecular-level insights into reaction mechanisms, which can guide the development of new analytical strategies. Theoretical studies can predict the thermodynamics and kinetics of derivatization reactions, helping to identify the most favorable pathways and the stability of the resulting products.

For instance, quantum chemical calculations have been used to investigate the phosgenation of 2,4-toluenediamine (2,4-TDA) to produce 2,4-TDI. mdpi.com Such studies can elucidate complex reaction energy profiles and the influence of solvents. By applying similar computational models to the reaction of 2,4-TDI with derivatizing agents like 1,2-MP, researchers could:

Predict Reaction Rates: Determine the rate constants for the reaction between different isocyanate isomers and potential new derivatizing agents.

Evaluate Product Stability: Assess the thermodynamic stability of various derivatized products, which is crucial for their use as analytical standards.

Design Novel Reagents: Computationally screen libraries of potential derivatizing agents to identify candidates with optimal reactivity and spectroscopic properties before undertaking laborious synthesis and experimental validation.

A study using the G3MP2B3 composite method explored different mechanistic pathways for the formation of 2,4-TDI, providing valuable thermochemical data, such as the standard enthalpy of formation for 2,4-TDI (-94.1 kJ/mol). mdpi.com This type of foundational data is critical for building accurate models of subsequent derivatization reactions. The application of these computational approaches to derivatization reactions represents a frontier in developing more predictable and efficient analytical methods for isocyanates.

Exploration of Related Bis-Adducts and Their Unique Chemical Attributes

Beyond the well-characterized this compound, 2,4-TDI can form a wide array of other adducts, including bis-adducts, dimers, and trimers. Studying these related structures provides a broader understanding of TDI's reactivity and helps in identifying potential interference in analytical methods.

TDI Adducts with Biomolecules: 2,4-TDI readily reacts with nucleophilic groups on proteins. For example, it can form adducts with the N-terminal valine of globin. These can be "1:1 adducts," where one isocyanate group reacts with valine and the other is hydrolyzed, or a "1:2 adduct," where the TDI molecule cross-links two valine molecules. szu.cz The study of these biological adducts is critical for biomonitoring human exposure to TDI.

Synthetic TDI Adducts: Researchers have synthesized various TDI adducts for applications in materials science. For example, a trimethylolpropane (B17298) adduct of 2,4-TDI (TMP-TDI) has been prepared and its isocyanate groups blocked with agents like p-cresol (B1678582) and eugenol (B1671780) for potential use in dental restorative materials. njit.edu Another study involved reacting a bisphenol A epoxy resin with a partially blocked 2,4-TDI to create modified cationic resins for electrodeposition. researchgate.net

TDI Dimers and Trimers: 2,4-TDI can also react with itself to form dimers and trimers. The 2,4-TDI dimer is a uretidinedione structure, while the trimer is an isocyanurate. nih.govchemsrc.com These oligomers are important components in polyurethane chemistry and their characterization is essential for understanding the complete profile of TDI-related species in industrial products and environments.

The exploration of this diverse chemical space of TDI adducts is crucial for both improving the specificity of analytical methods for this compound and for discovering new applications for TDI-based materials.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,4-TDI-BIS-1,2MP, and how can researchers verify its purity for experimental reproducibility?

- Methodological Answer: Synthesis typically involves controlled polycondensation reactions under inert atmospheres. Purification steps, such as recrystallization or column chromatography, are critical. Purity verification requires analytical techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative purity assessment. Ensure detailed documentation of solvent systems, reaction temperatures, and catalyst ratios to enable replication .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

- Methodological Answer:

- Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) for functional group identification and X-ray diffraction (XRD) for crystallinity assessment.

- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures and phase transitions.

- Report instrument parameters (e.g., heating rates, wavelength ranges) to ensure cross-study comparability .

Q. How does the adsorption capacity of this compound compare to other sorbents in separating C5/C6 alkane isomers?

- Methodological Answer: Conduct breakthrough experiments using mixed-bed systems (e.g., 70 wt% this compound with 30 wt% zeolite 5A). Measure selectivity via gas chromatography (GC) and compare productivity metrics (e.g., mol·dm⁻³). Reference adsorption hierarchies, such as nC6 ≫ nC5 ≫ 2MP ≈ 3MP ⋙ 23DMB > iC5 ≈ 22DMB, to contextualize performance .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship of this compound in mixed-bed adsorption systems?

- Methodological Answer:

- Variables: Independent variables (e.g., sorbent ratios, temperature), dependent variables (e.g., adsorption capacity, selectivity).

- Controls: Standardize bed dimensions, flow rates, and feedstock compositions.

- Data Collection: Use triplicate trials with error bars (standard deviation) and statistical tests (e.g., ANOVA) to validate trends. Pre-trial experiments should optimize variable ranges .

Q. What statistical methods are appropriate for addressing data variability in adsorption kinetics studies involving this compound?

- Methodological Answer: Apply nonlinear regression models (e.g., pseudo-first/second-order kinetics) to fit time-dependent adsorption data. Use t-tests to compare model parameters across experimental conditions. Report confidence intervals and p-values to quantify significance. Raw data should be archived in appendices for transparency .

Q. How can contradictions in reported adsorption capacities of this compound be resolved when experimental conditions differ?

- Methodological Answer: Perform meta-analyses to isolate confounding variables (e.g., pressure, humidity). Replicate disputed studies under controlled conditions, documenting all parameters (e.g., BET surface area, pore volume). Use error propagation analysis to quantify uncertainties from instrumental or methodological limitations .

Q. What computational modeling approaches predict the interaction mechanisms between this compound and alkane isomers?

- Methodological Answer: Employ density functional theory (DFT) to simulate adsorption energies and molecular dynamics (MD) to model diffusion pathways. Validate simulations with experimental isotherm data (e.g., Langmuir vs. Freundlich models). Share computational scripts and force field parameters in supplementary materials .

Q. How can Design of Experiments (DoE) optimize the synthesis parameters of this compound for enhanced adsorption performance?

- Methodological Answer: Use factorial designs to test variables like monomer ratios, reaction time, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions for maximizing yield or selectivity. Validate predictions with confirmatory experiments and report Pareto charts to highlight significant factors .

Data Presentation and Reproducibility Guidelines

- Supplementary Materials: Include raw NMR spectra, XRD patterns, and adsorption isotherms in appendices. Follow journal-specific formatting for reproducibility (e.g., SI file numbering, hyperlinking in main text) .

- Error Reporting: Quantify uncertainties in instrumentation (e.g., GC calibration curves) and methodological limitations (e.g., bed channeling effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.